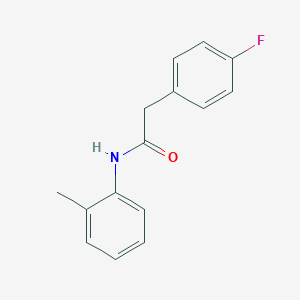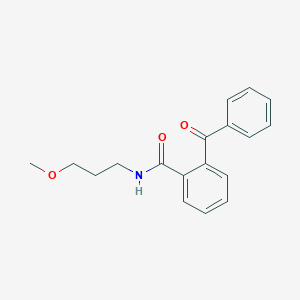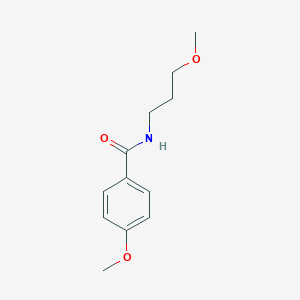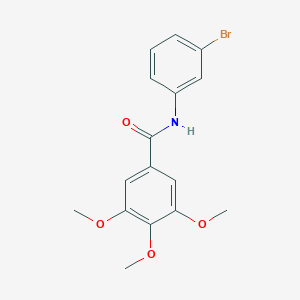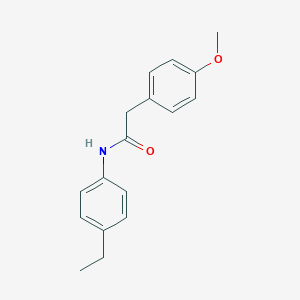
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide, also known as CDMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This sulfonamide derivative has shown promising results in various studies, making it a popular choice for many researchers.
科学研究应用
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a protein called TRPM8, which is involved in pain perception and thermoregulation. This inhibition has been shown to reduce pain sensitivity in animal models, making 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide a potential candidate for the development of new pain medications.
作用机制
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide works by inhibiting the activity of TRPM8, which is a calcium channel protein found in sensory neurons. TRPM8 is involved in the detection of cold temperatures and the sensation of cold pain. By inhibiting TRPM8, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide reduces the influx of calcium ions into sensory neurons, which reduces the sensitivity of these neurons to painful stimuli.
Biochemical and Physiological Effects
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has also been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its specificity for TRPM8. Unlike other pain medications, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide does not affect other calcium channels, which reduces the risk of side effects. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is also relatively easy to synthesize, which makes it a cost-effective choice for many researchers. However, one limitation of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are many potential future directions for research on 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. One area of interest is the development of new pain medications based on the structure of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Researchers are also interested in exploring the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, there is ongoing research into the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of obesity and metabolic disorders.
合成方法
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,4-dimethoxyaniline with chlorosulfonic acid to form 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide chloride. The second step involves the reaction of this chloride with sodium hydroxide to form the final product, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide.
属性
分子式 |
C14H14ClNO4S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
InChI 键 |
PINRYSVBMZMDCG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





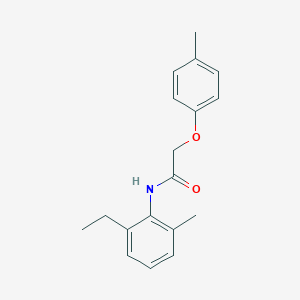

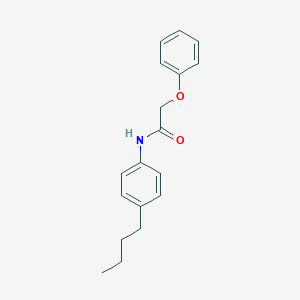

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
